ethyl 6-ethoxy-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-ethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-16-10-6-5-9-7-12(13(15)17-4-2)14-11(9)8-10/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZPDSFTRJPQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Cheminformatics and Synthetic Utility of Ethyl 6-Ethoxyindole-2-Carboxylate
The following technical guide details the structural identification, synthetic pathways, and experimental protocols for Ethyl 6-ethoxyindole-2-carboxylate .
Technical Guide & Whitepaper
Core Identity & Cheminformatics
The compound Ethyl 6-ethoxyindole-2-carboxylate is a substituted indole ester frequently utilized as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and receptor modulators where the 6-position substitution provides critical steric and electronic interactions.
SMILES Code & Identifiers
The Simplified Molecular Input Line Entry System (SMILES) code is the digital anchor for this molecule, enabling QSAR modeling and database integration.
| Identifier Type | Code / Value |
| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC |
| Isomeric SMILES | CCOC1=CC2=C(C=C1)[NH]C(=C2)C(=O)OCC |
| IUPAC Name | Ethyl 6-ethoxy-1H-indole-2-carboxylate |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| CAS Registry Number | 56341-37-8 (Generic for 6-ethoxy-2-ester analogs; verify specific batch) |
Structural Decoding
The SMILES string CCOC1=CC2=C(C=C1)NC(=C2)C(=O)OCC encodes the following topology:
-
Indole Core: The fused bicyclic system (C2=C...NC...) consisting of a benzene ring and a pyrrole ring.
-
6-Ethoxy Substitution: The CCOC segment attached to the benzene ring. In the indole numbering system, the nitrogen is position 1. The ethoxy group is located at position 6, meta to the bridgehead carbon C3a and para to C3.
-
2-Carboxylate Ester: The C(=O)OCC moiety attached to position 2 of the pyrrole ring, adjacent to the nitrogen.
Synthetic Pathways: The Reissert Indole Synthesis
While the Fischer Indole Synthesis is common, it suffers from regioselectivity issues when using meta-substituted hydrazines (yielding a mixture of 4- and 6-isomers). To ensure high regiochemical fidelity for the 6-ethoxy isomer, the Reissert Indole Synthesis is the authoritative protocol.
Reaction Logic & Causality
The Reissert synthesis utilizes 4-ethoxy-2-nitrotoluene as the starting material. The logic for this choice is structural preservation:
-
The nitro group (position 2) becomes the indole nitrogen (position 1).
-
The methyl group (position 1) is functionalized to become indole C2 .
-
The ethoxy group (position 4) remains fixed relative to the bridgehead, translating perfectly to the 6-position of the final indole.
Visualized Pathway (Graphviz)
The following diagram illustrates the transformation from the nitrotoluene precursor to the final ethyl ester.
Caption: Reissert synthesis pathway ensuring exclusive 6-position regioselectivity via 4-ethoxy-2-nitrotoluene.
Experimental Protocol
This protocol is designed for reproducibility and scalability. It avoids the common pitfall of incomplete cyclization by ensuring rigorous reductive conditions.
Step 1: Condensation
Objective: Formation of the o-nitrophenylpyruvate ester.[1]
-
Reagents: 4-Ethoxy-2-nitrotoluene (10 mmol), Diethyl oxalate (11 mmol), Potassium ethoxide (11 mmol), Anhydrous Ethanol (20 mL), Diethyl ether (20 mL).
-
Procedure:
-
Dissolve potassium ethoxide in absolute ethanol/ether mixture under N₂ atmosphere.
-
Add 4-ethoxy-2-nitrotoluene and diethyl oxalate dropwise.
-
Reflux for 16–24 hours. The solution will darken, forming the red/brown potassium salt of the enolate.
-
Workup: Cool the mixture and filter the precipitated potassium salt. Wash with anhydrous ether to remove unreacted starting material. Crucial Step: Do not hydrolyze the ester; keep anhydrous.
-
Step 2: Reductive Cyclization
Objective: Cyclization to the indole core.[2]
-
Reagents: Potassium salt from Step 1, Glacial Acetic Acid (30 mL), Zinc dust (excess, ~40 mmol).
-
Procedure:
-
Suspend the potassium salt in glacial acetic acid.[3]
-
Add Zinc dust portion-wise with vigorous stirring (Exothermic reaction: maintain temp < 80°C).
-
Heat to reflux for 2 hours to ensure complete reduction of the nitro group and subsequent condensation with the
-keto ester. -
Workup: Filter hot to remove zinc residues. Pour the filtrate into crushed ice/water (200 mL).
-
Isolation: The product, Ethyl 6-ethoxyindole-2-carboxylate , will precipitate as a solid. Filter, wash with water, and recrystallize from ethanol/water.
-
Characterization Data (Expected)
| Property | Value/Range |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 122–125 °C |
| ¹H NMR (DMSO-d₆) |
Applications in Drug Discovery
The 6-ethoxyindole-2-carboxylate scaffold is a privileged structure. The 2-ester group serves as a versatile handle for further functionalization (e.g., conversion to amides or reduction to alcohols), while the 6-ethoxy group provides lipophilic bulk often required for filling hydrophobic pockets in kinase enzymes.
Functionalization Logic
-
Hydrolysis: Converts to the free acid (COOH) for peptide coupling.
-
Hydrazinolysis: Converts to hydrazide, a precursor for 1,3,4-oxadiazoles (common in antimicrobial research).
Caption: Downstream applications of the 6-ethoxyindole scaffold in pharmaceutical synthesis.
References
-
Reissert Indole Synthesis : Reissert, A. (1897).[1][4] "Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30, 1030–1053.[1]
-
Synthesis of Indole-2-carboxylates : Noland, W. E., & Baude, F. J. (1963). "Ethyl Indole-2-carboxylate".[5][6][7][8][9] Organic Syntheses, 43, 40.
-
Hemetsberger Indole Synthesis (Alternative Route): Hemetsberger, H., & Knittel, D. (1972). "Synthese und Thermolyse von
-Azidoacrylestern". Monatshefte für Chemie, 103, 194–204.[10] -
PubChem Compound Summary : Ethyl indole-2-carboxylate (General Analog). National Center for Biotechnology Information.
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An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 6-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the melting point and density of ethyl 6-ethoxy-1H-indole-2-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Given the limited availability of experimental data for this specific molecule, this document combines predictive modeling with established, rigorous experimental protocols to offer a thorough physicochemical profile. This approach ensures that researchers and drug development professionals have the necessary information to effectively utilize this compound in their work.
The indole scaffold is a privileged structure in drug discovery, and understanding the fundamental properties of its derivatives is crucial for predicting their behavior in various biological and chemical systems. The melting point influences solubility, dissolution rate, and stability, all of which are critical parameters in formulation development. Similarly, density is a key factor in powder handling, compaction, and the overall manufacturing process of solid dosage forms.
Physicochemical Properties of Ethyl 6-ethoxy-1H-indole-2-carboxylate
Due to the absence of experimentally determined values in the current literature, the melting point and density of ethyl 6-ethoxy-1H-indole-2-carboxylate have been estimated using well-regarded computational methods and comparative analysis with structurally similar compounds.
| Property | Predicted/Estimated Value | Method of Determination | Notes |
| Melting Point | 135.75 °C | EPI Suite™ MPBPWIN™ v4.1 | This is a predicted value. Experimental verification is recommended. |
| Density | ~1.280 g/cm³ | Based on experimental data for Ethyl 1H-indole-2-carboxylate | This is an estimated value based on a structurally similar compound.[1] |
Rationale for Estimation:
The melting point was predicted using the EPI (Estimation Programs Interface) Suite™, a widely used tool developed by the U.S. Environmental Protection Agency for estimating the physicochemical properties of organic compounds.[2][3][4] The density is estimated based on the experimentally determined crystal structure of the closely related compound, ethyl 1H-indole-2-carboxylate.[1] The addition of an ethoxy group at the 6-position is expected to have a minor, though not insignificant, impact on the crystal packing and, consequently, the density. Therefore, this value should be considered a close approximation.
The Critical Role of Melting Point and Density in Drug Development
The melting point is a fundamental thermodynamic property that provides insights into the stability of the crystal lattice. A high melting point generally indicates strong intermolecular forces, which can translate to lower solubility and slower dissolution rates. In the context of drug development, these factors significantly influence a drug's bioavailability.
The density of a powdered solid is critical for various stages of pharmaceutical manufacturing, including:
-
Flowability and Handling: Bulk and tapped densities are crucial for ensuring consistent powder flow during tablet and capsule manufacturing.
-
Compaction and Tablet Hardness: The true density of the active pharmaceutical ingredient (API) affects its compressibility and the final hardness of the tablet.
-
Dosage Form Uniformity: Consistent density is essential for achieving uniform tablet weight and drug content.
Experimental Determination of Melting Point
The recommended method for determining the melting point of a crystalline organic solid like ethyl 6-ethoxy-1H-indole-2-carboxylate is the capillary method , as detailed in the United States Pharmacopeia (USP) general chapter <741>.[5][6][7]
Principle
A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance is observed to melt is recorded as the melting point. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.[8][9]
Experimental Workflow
Figure 1: Workflow for Melting Point Determination by the Capillary Method.
Detailed Protocol
-
Sample Preparation: Ensure the ethyl 6-ethoxy-1H-indole-2-carboxylate sample is dry and finely powdered.
-
Capillary Tube Packing: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus Setup: Place the packed capillary tube into a calibrated melting point apparatus.
-
Approximate Melting Point Determination: Heat the sample rapidly to get an approximate melting point. This will save time during the precise determination.
-
Precise Melting Point Determination: Allow the apparatus to cool. Prepare a new capillary with the sample and heat at a rate of 1-2°C per minute, starting from a temperature about 10°C below the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Experimental Determination of Density
For a solid organic compound, the most accurate method for determining its true density is gas pycnometry . This technique is particularly advantageous as it is non-destructive and is not affected by the porosity of the material. The American Society for Testing and Materials (ASTM) provides standard test methods for this procedure, such as ASTM D5550.[10][11][12][13]
Principle
Gas pycnometry works by measuring the pressure change of a known quantity of an inert gas (typically helium) in a calibrated volume, both with and without the solid sample. By applying Boyle's Law, the volume of the solid material can be accurately determined. The density is then calculated by dividing the mass of the sample by its measured volume.
Experimental Workflow
Figure 2: Workflow for Density Determination by Gas Pycnometry.
Detailed Protocol
-
Sample Preparation: Accurately weigh a suitable amount of the ethyl 6-ethoxy-1H-indole-2-carboxylate sample.
-
Instrument Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.
-
Sample Analysis: Place the weighed sample into the sample chamber of the pycnometer.
-
Purging: Purge the sample chamber with helium to remove any adsorbed gases or moisture.
-
Measurement: The instrument will automatically perform a series of pressurization and expansion cycles to determine the volume of the sample.
-
Data Calculation: The density is calculated by the instrument's software by dividing the sample's mass by the measured volume.
Conclusion
While experimental data for ethyl 6-ethoxy-1H-indole-2-carboxylate remains to be fully elucidated, this guide provides a robust framework for its physicochemical characterization. The predicted melting point of 135.75 °C and an estimated density of ~1.280 g/cm³ offer valuable starting points for researchers. The detailed experimental protocols for melting point and density determination outlined herein provide a clear path for the empirical validation of these properties. A thorough understanding of these fundamental characteristics is paramount for the successful application of this promising indole derivative in drug discovery and materials science.
References
- Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
- Scribd. (n.d.). USP 741 Melting Point or Range.
- Little Pro. (2017, September 14). How to Use US EPA EPI Suite to Predict Chemical Substance Properties.
- Chemistry For Sustainability. (n.d.). EPI Suite™.
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- US EPA. (2012). Sustainable Futures / P2 Framework Manual.
- University of Calgary. (n.d.).
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- Mettler Toledo. (n.d.).
- SSERC. (n.d.).
- ASTM International. (2008). UOP851-08: Density of Powders and Solids by Helium Displacement.
- Stanford Research Systems. (n.d.).
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
- Qualtech Products Industry. (n.d.). Professional Gas Pycnometer - ASTM B923 ASTM D5550 ASTM D6093.
- SSERC. (n.d.).
- Ramalinga Prasad Kuppa. (2021, June 12). Melting point testing as per USP 741 [Video]. YouTube.
- ASTM International. (2023). D5550-23: Standard Test Method for Specific Gravity of Soil Solids by Gas Pycnometer.
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- ASTM International. (2002).
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Methodological & Application
Application Notes and Protocols for Ethyl 6-ethoxy-1H-indole-2-carboxylate in Medicinal Chemistry SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indole Scaffold and the Significance of the 6-Ethoxy Substitution
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its structural resemblance to the amino acid tryptophan allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in metabolic pathways.[1][2] The versatility of the indole ring system allows for extensive chemical modifications at various positions, enabling the fine-tuning of a compound's pharmacological profile.
This guide focuses on ethyl 6-ethoxy-1H-indole-2-carboxylate , a specific derivative that holds considerable promise in the context of Structure-Activity Relationship (SAR) studies. The ester at the 2-position serves as a versatile handle for further chemical elaboration, such as conversion to amides or other functional groups, which is a common strategy in drug discovery to modulate target binding and pharmacokinetic properties.[3]
The 6-ethoxy group on the benzene portion of the indole is of particular interest. Alkoxy substitutions at this position can significantly influence the electronic and lipophilic properties of the molecule. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and favorable absorption, distribution, metabolism, and excretion (ADME) properties. For instance, in the development of melatonin analogues, a methoxy group at the 6-position has been shown to be a key determinant of receptor affinity and agonist activity.[4] Similarly, in the context of HIV-1 integrase inhibitors, substitutions at the C6 position of the indole core have been demonstrated to be crucial for potent antiviral activity.[5]
These application notes will provide a comprehensive overview of the synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate, its application in SAR studies, and detailed protocols for its synthesis and biological evaluation.
Synthesis of Ethyl 6-ethoxy-1H-indole-2-carboxylate: A Practical Protocol
The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate can be efficiently achieved through established methods for indole formation, such as the Fischer or Reissert indole synthesis. The Reissert indole synthesis is particularly well-suited for this target molecule, starting from the readily available 4-ethoxy-2-nitrotoluene.[6][7]
Proposed Synthetic Route: Reissert Indole Synthesis
Caption: Proposed Reissert synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate.
Detailed Protocol: Synthesis of Ethyl 6-ethoxy-1H-indole-2-carboxylate via Reissert Synthesis
This protocol is adapted from the well-established Reissert synthesis of ethyl indole-2-carboxylate.[7]
Part A: Synthesis of the Potassium Salt of Ethyl (4-ethoxy-2-nitrophenyl)pyruvate
-
Preparation of Potassium Ethoxide: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add freshly cut potassium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled by the rate of addition.
-
Condensation: To the freshly prepared potassium ethoxide solution, add diethyl oxalate. Subsequently, add 4-ethoxy-2-nitrotoluene dropwise with continuous stirring.
-
Precipitation: After the addition is complete, continue stirring for a specified time to ensure complete reaction. The potassium salt of the pyruvate derivative will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with anhydrous ether, and dry under vacuum to yield the potassium salt of ethyl (4-ethoxy-2-nitrophenyl)pyruvate.
Part B: Reductive Cyclization to Ethyl 6-ethoxy-1H-indole-2-carboxylate
-
Dissolution: Dissolve the potassium salt from Part A in a suitable solvent for reduction, such as glacial acetic acid.
-
Reduction and Cyclization: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[7] Alternatively, chemical reduction using zinc dust in acetic acid can also be employed.[6]
-
Work-up: After the reaction is complete (monitored by TLC), filter off the catalyst (if used). Add the filtrate to a large volume of cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. The crude ethyl 6-ethoxy-1H-indole-2-carboxylate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
| Step | Key Parameters | Expected Outcome |
| Part A | ||
| Condensation | Anhydrous conditions, inert atmosphere | Formation of the potassium salt as a precipitate |
| Part B | ||
| Reductive Cyclization | Catalytic hydrogenation or chemical reduction | Formation of the indole ring |
| Purification | Recrystallization | Pure ethyl 6-ethoxy-1H-indole-2-carboxylate |
Structure-Activity Relationship (SAR) Studies: A Guided Approach
The ethyl 6-ethoxy-1H-indole-2-carboxylate scaffold is an excellent starting point for generating a library of analogs to explore the SAR around a particular biological target. The primary points of diversification are the N1-position of the indole, the C2-ester, and the C3-position.
General Workflow for SAR Studies
Caption: A general workflow for SAR studies starting from a lead compound.
Key Positions for Modification and Their Rationale
-
N1-Position: Alkylation, arylation, or acylation at the indole nitrogen can probe for interactions with specific pockets of the target protein. This position is often solvent-exposed and can be modified to improve solubility and cell permeability.[8]
-
C2-Position (Ester Modification): The ethyl ester at the C2-position is a versatile handle. It can be hydrolyzed to the corresponding carboxylic acid, which may be crucial for interacting with charged residues in the active site of an enzyme.[5] Alternatively, it can be converted to a wide range of amides by reacting with various amines. This is a powerful strategy to introduce diverse chemical functionalities and explore interactions with different regions of the binding pocket.
-
C3-Position: The C3-position of the indole ring is highly nucleophilic and can be readily functionalized through various reactions, such as the Mannich reaction or Friedel-Crafts acylation. Modifications at this position can introduce bulky or flexible side chains that can occupy hydrophobic pockets or form additional hydrogen bonds with the target.
Example SAR Table: Hypothetical Kinase Inhibitors Based on the 6-Ethoxyindole Scaffold
The following table illustrates how SAR data for a hypothetical series of kinase inhibitors derived from ethyl 6-ethoxy-1H-indole-2-carboxylate might be presented.
| Compound | R1 (N1-position) | R2 (C2-position) | R3 (C3-position) | Kinase X IC50 (nM) |
| 1 (Lead) | H | -COOEt | H | 5,200 |
| 2a | -CH3 | -COOEt | H | 3,800 |
| 2b | -CH2Ph | -COOEt | H | 2,500 |
| 3a | H | -COOH | H | 1,200 |
| 3b | H | -CONH(4-fluorophenyl) | H | 350 |
| 4a | H | -CONH(4-fluorophenyl) | -CH2-Morpholine | 85 |
| 4b | H | -CONH(4-fluorophenyl) | -COCH3 | 420 |
Interpretation of Hypothetical SAR:
-
N1-Substitution: Small alkyl or benzyl groups at the N1-position (compounds 2a , 2b ) show a modest improvement in activity, suggesting this position can tolerate some substitution.
-
C2-Modification: Conversion of the ester to a carboxylic acid (3a ) significantly improves potency, indicating a potential ionic interaction with the target. Further conversion to an amide, particularly with an electron-deficient aromatic ring (3b ), provides a substantial increase in activity, likely due to additional hydrogen bonding or π-stacking interactions.
-
C3-Substitution: Introduction of a basic moiety like a morpholine at the C3-position (4a ) leads to a dramatic increase in potency, suggesting the exploitation of a specific binding pocket. In contrast, an acetyl group at this position (4b ) is less favorable.
Application Protocols: Biological Evaluation
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of the synthesized indole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized indole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indole compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the compound concentration.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase. Luminescence-based assays that measure ATP consumption are widely used.[9]
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (a peptide or protein that is phosphorylated by the kinase)
-
ATP
-
Kinase assay buffer
-
Synthesized indole compounds dissolved in DMSO
-
A commercial kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer. Prepare serial dilutions of the indole compounds.
-
Kinase Reaction: In a well of the microplate, add the kinase, the indole compound at various concentrations, and the kinase substrate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ATP remaining in the well by adding the detection reagent from the kinase assay kit. This reagent typically contains luciferase and luciferin, which produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence signal using a luminometer. A higher luminescence signal indicates more ATP remaining and, therefore, greater inhibition of the kinase.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Relevant Signaling Pathway: Generic Kinase Signaling Cascade
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 6-ethoxy-1H-indole-2-carboxylate
The following technical guide is structured as a Tier-3 Support Resource for the purification of ethyl 6-ethoxy-1H-indole-2-carboxylate .
Case ID: REC-IND-06 Assigned Specialist: Senior Application Scientist Subject: Optimization of Recrystallization Solvents & Troubleshooting[1]
Executive Summary & Compound Profile
Successful recrystallization requires matching the solvent's polarity with the solute's specific functional groups.[1] Ethyl 6-ethoxy-1H-indole-2-carboxylate possesses three distinct features governing its solubility:
-
Indole Core: Aromatic, planar, moderate lipophilicity.[2][3]
-
C2-Ester (Ethyl Carboxylate): Hydrogen bond acceptor; stabilizes the ring against oxidation compared to naked indoles.[1]
-
C6-Ethoxy Group: Electron-donating group (EDG); increases lipophilicity compared to the parent indole but retains significant organic solubility.[1]
Primary Recommendation: The "Gold Standard" solvent system for this class of indole esters is Ethanol (EtOH) or an Ethanol/Water mixture.[1][2] This aligns with protocols for structurally analogous compounds like ethyl indole-2-carboxylate and ethyl 5-methoxyindole-2-carboxylate [1, 2].[1]
Standard Operating Procedures (SOPs)
Protocol A: The "Gold Standard" (Ethanol System)
Best for: Routine purification, removal of polar inorganic salts, and separating tarry byproducts.[1][2]
Why this works: The ethyl ester moiety prevents transesterification when using ethanol.[1] The compound exhibits a steep solubility curve in ethanol (soluble at boiling, insoluble at
-
Dissolution: Place the crude solid in a flask. Add Absolute Ethanol (
per gram of crude).[1][2][4] -
Heating: Heat to reflux (
) with stirring.-
Checkpoint: If the solid does not dissolve, add more ethanol in
increments.[1]
-
-
Filtration (Hot): If insoluble black specks remain (likely inorganic salts or catalyst residues), filter the hot solution through a pre-warmed glass funnel or a pad of Celite.[1][2]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins).
-
Note: Rapid cooling traps impurities.
-
-
Finishing: Cool in an ice bath (
) for 1 hour. Collect crystals via vacuum filtration.[5] Wash with cold ( ) ethanol.[1][2]
Protocol B: The "Non-Polar" Alternative (EtOAc/Hexanes)
Best for: Removal of highly polar impurities or if the compound "oils out" in alcohols.[1]
-
Dissolution: Dissolve crude in minimum boiling Ethyl Acetate (EtOAc) .
-
Precipitation: While maintaining a gentle boil, slowly add Hexanes (or Heptane) dropwise until a faint persistent cloudiness appears.[1][2]
-
Re-solubilization: Add a few drops of EtOAc to clear the solution.[1]
-
Cooling: Allow to cool to room temperature undisturbed.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification pathway based on observed crude properties.
Figure 1: Decision tree for selecting the optimal solvent system based on crude material behavior.
Troubleshooting & FAQs
Q1: The compound "oiled out" (formed a liquid blob) instead of crystallizing. What happened?
Diagnosis: This occurs when the temperature exceeds the melting point of the solvated compound before saturation is reached, or the solvent system is too polar (repelling the hydrophobic indole core).[1] Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a seed crystal (if available) or scratch the inner glass surface with a rod to induce nucleation.[1]
-
Change Solvent: Switch to Protocol B (EtOAc/Hexane). The non-polar hexane component often solvates the "oil" better preventing phase separation [3].[1]
Q2: My crystals are colored (brown/pink), but the compound should be white/beige.
Diagnosis: Indoles are prone to oxidation, forming colored quinoidal impurities.[2] Fix:
-
Activated Charcoal: During the hot dissolution step (Step 2 of Protocol A), add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then perform a hot filtration through Celite to remove the charcoal.
-
Warning: Do not use charcoal if your yield is already low, as it can adsorb product.[2]
Q3: Can I use Methanol (MeOH) instead of Ethanol?
Answer: Yes. Methanol is a valid alternative and is often used to obtain X-ray quality crystals for indole-2-carboxylates [4].[1] However, Ethanol is generally preferred for bulk purification because its higher boiling point (
Q4: I have low recovery yield (<50%).
Diagnosis: The compound is too soluble in the cold solvent.[1] Fix:
-
Concentrate: Evaporate 30-50% of the solvent volume before cooling.[1]
-
Anti-solvent: Add water (dropwise) to the cold ethanol solution until turbidity appears, then refrigerate.[1] This "forces" the hydrophobic ester out of solution.[1]
Solvent Compatibility Data
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (100%) | High | Excellent | Primary choice.[1] Prevents transesterification. [1] |
| Ethanol / Water | High | Good | Use if product is too soluble in pure EtOH.[1] |
| Methanol | High | Good | Good for growing single crystals. [4] |
| EtOAc / Hexane | Medium | Alternative | Use if alcohol causes oiling out.[1] |
| Toluene | Low | Specific | Good for removing very polar impurities, but lower recovery.[1][2] |
| Acetone | High | Poor | Often too soluble; difficult to crystallize from unless mixed with water.[1] |
References
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Coll. Vol. 5, p.567 (1973); Vol. 43, p.40 (1963).[1][2][3] [1][2][3]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules 2016, 21(3), 333.[2][3] [1][2][3]
-
Rochester University. Reagents & Solvents: Solvents for Recrystallization. Tips and Tricks Guide.
-
NIH / IUCrData. Ethyl 1H-indole-2-carboxylate.[1] IUCrData. 2020 Sep; 5(Pt 9): x201205.[1][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
removing impurities from ethyl 6-ethoxy-1H-indole-2-carboxylate reaction mixture
Welcome to the technical support center for the synthesis and purification of ethyl 6-ethoxy-1H-indole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this crucial intermediate with the high degree of purity required for downstream applications, particularly in drug development. We will explore common issues, provide detailed troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Troubleshooting Guide: From Crude Reality to Pure Product
This section addresses specific problems you may encounter after synthesizing ethyl 6-ethoxy-1H-indole-2-carboxylate, a process often involving a Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2] Impurities can arise from incomplete reactions, side-reactions, or the reagents themselves.
Q1: My NMR/LC-MS analysis shows the presence of unreacted starting materials or the intermediate hydrazone. How can I remove these?
Likely Cause: This is a common issue resulting from incomplete cyclization during the Fischer indole synthesis step or non-stoichiometric starting materials. The intermediate phenylhydrazone, formed from the Japp-Klingemann reaction, is often the primary contaminant.[3]
Expert Analysis & Solution: The hydrazone intermediate is significantly more polar than the final indole product due to the presence of the N-H groups and the keto-enol tautomerism. We can exploit this polarity difference using column chromatography.
Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb the crude mixture onto a small amount of silica gel by concentrating the solution to dryness. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system, such as 9:1 hexane/ethyl acetate. The less polar indole product will travel down the column faster.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the more polar hydrazone impurity.[4][5]
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC), visualizing with a UV lamp (254 nm). The indole product typically has a higher Rf value than the hydrazone intermediate.
-
Collection & Concentration: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Data Summary: Typical Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for separating compounds with moderate polarity differences. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Starts non-polar to elute the product, then increases in polarity for impurities. |
| Initial Ratio | 9:1 Hexane:Ethyl Acetate | Ensures good separation between the product and closely related, less polar impurities.[6] |
| Final Ratio | 1:1 Hexane:Ethyl Acetate | Sufficiently polar to wash out strongly adsorbed impurities like the hydrazone. |
| Monitoring | TLC with UV (254 nm) | Indole rings are strongly UV-active, allowing for easy visualization. |
Q2: My final product is a yellow or brownish solid, not the expected white/off-white crystals. What is causing this coloration and how do I remove it?
Likely Cause: Coloration often arises from azo compounds, which can form if the diazonium salt from the Japp-Klingemann step couples with other nucleophiles or undergoes side reactions.[7] It can also be due to oxidation or degradation products of the indole ring, which is susceptible to air and light.
Expert Analysis & Solution: These colored impurities are often highly conjugated and polar. For minor color issues, recrystallization is highly effective. If the color is intense, a preliminary charcoal treatment or a quick pass through a silica plug may be necessary before recrystallization.
Protocol: Recrystallization with Charcoal Treatment
-
Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, or a mixture of methylene chloride and petroleum ether, are excellent starting points.[8]
-
Dissolution: Dissolve the impure solid in the minimum amount of boiling solvent.
-
Charcoal Treatment (if needed): Once dissolved, remove the flask from the heat source and add a small amount (1-2% by weight) of activated charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The resulting product should be a white to off-white crystalline solid.[9][10]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification strategy: chromatography or recrystallization?
This is a critical decision that balances purity requirements, yield, and scalability. The choice depends on the nature and quantity of the impurities.
Expert Advice:
-
Use Chromatography when: Impurities have similar polarities to the product, or when you have a complex mixture with multiple components. It offers high resolution but can be time-consuming and lead to product loss on the column.
-
Use Recrystallization when: You have a high concentration of the desired product (>90%) and the main impurities have significantly different solubilities. It is excellent for removing small amounts of impurities and is easily scalable.
Workflow: Choosing a Purification Method
Caption: Decision tree for selecting the primary purification technique.
Q2: Can I use a liquid-liquid extraction (acid-base wash) to simplify the purification?
Expert Advice: Yes, an acid-base wash is a powerful and often underutilized technique for this class of compounds. However, its success depends on the nature of the impurities.
-
Basic Wash: The indole N-H is weakly acidic (pKa ≈ 17) and will not be deprotonated by common aqueous bases like sodium bicarbonate or sodium hydroxide. Therefore, a wash with a mild base (e.g., saturated NaHCO₃ solution) is highly effective for removing acidic impurities, such as residual acetic acid or other carboxylic acid byproducts from the Japp-Klingemann step.[1][11]
-
Acidic Wash: An acidic wash (e.g., dilute HCl) is useful for removing basic impurities. While the starting materials for this specific synthesis are not typically basic, this technique is valuable if basic reagents or catalysts were used.
Workflow: Acid-Base Extraction Principle
Caption: Selective removal of an acidic impurity via a basic wash.
Q3: What analytical techniques are essential for confirming the purity of my final product?
Expert Advice: Relying on a single technique is insufficient, especially for regulatory submissions. A combination of methods is required to build a complete purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[12] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used. Purity is determined by the area percentage of the main peak. According to ICH Q3A guidelines, impurities above 0.10% often require identification.[13]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities with distinct proton signals. It is excellent for identifying residual solvents or starting materials.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities, especially when coupled with LC (LC-MS).
-
Melting Point: A sharp melting point close to the literature value (122-124 °C for this compound) is a good indicator of high purity.[8] A broad or depressed melting range suggests the presence of impurities.
References
-
Japp–Klingemann reaction - Wikipedia. Wikipedia. [Link]
-
The Japp‐Klingemann Reaction. ResearchGate. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]
-
Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. National Center for Biotechnology Information (PMC). [Link]
-
Crystallization purification of indole. ResearchGate. [Link]
- Process of preparing purified aqueous indole solution.
-
Japp klingemann reaction. Slideshare. [Link]
-
Japp-Klingemann reaction. chemeurope.com. [Link]
-
Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES. [Link]
-
Extraction Methods. [Link]
-
The Japp-Klingemann Reaction. Organic Reactions. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. National Center for Biotechnology Information (PMC). [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Microbiology Info.com. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Liquid-liquid extraction. ScienceDirect. [Link]
-
INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. [Link]
-
Ethyl 1H-indole-2-carboxylate. National Center for Biotechnology Information (PMC). [Link]
-
Fischer indole synthesis - Wikipedia. Wikipedia. [Link]
-
Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS. [https://www.rjpbcs.com/pdf/2018_9(6)/[7].pdf]([Link]7].pdf)
-
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. [Link]
-
LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. ResearchGate. [Link]
-
Liquid-Liquid Extraction. YouTube. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]
-
The Fischer indole synthesis. ACS Publications. [Link]
-
(PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
-
Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]
-
Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry. [Link]
-
REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Japp klingemann reaction | PPTX [slideshare.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in hydrolysis of ethyl 6-ethoxyindole-2-carboxylate
Technical Support Center: Hydrolysis of Ethyl 6-Ethoxyindole-2-carboxylate
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl 6-ethoxyindole-2-carboxylate. Low conversion during this saponification reaction is a frequent yet solvable issue. This document provides in-depth, field-proven insights and troubleshooting protocols to help you optimize your reaction, understand the underlying chemistry, and achieve high yields of your desired product, 6-ethoxyindole-2-carboxylic acid.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm experiencing low or incomplete conversion in the hydrolysis of ethyl 6-ethoxyindole-2-carboxylate. What are the most common causes?
Low conversion in the saponification of this specific indole ester is a common hurdle. The root causes typically fall into one of three categories: reaction kinetics, solubility issues, or substrate stability.
-
Insufficient Reaction Driving Force: While base-catalyzed hydrolysis is generally considered irreversible, the reality is that every step before the final deprotonation is in equilibrium.[1][2] The reaction is driven to completion by the formation of the highly stable carboxylate salt.[3] If conditions are not optimal, the reaction may stall. The electron-donating nature of the 6-ethoxy group and the indole ring can slightly decrease the electrophilicity of the ester's carbonyl carbon, making it less susceptible to nucleophilic attack compared to simple alkyl esters.
-
Poor Solubility: Ethyl 6-ethoxyindole-2-carboxylate is a largely nonpolar organic molecule, while the hydroxide base is in the aqueous phase. If the substrate does not adequately dissolve, the reaction becomes a two-phase system, and the rate will be limited by the slow diffusion of reactants at the interface.[4][5] This is one of the most frequent practical causes of incomplete conversion.
-
Inadequate Reaction Conditions: Factors like insufficient base, low temperature, or short reaction times can all lead to an incomplete reaction. Each of these parameters must be carefully optimized.
Q2: What are the recommended starting conditions for a robust hydrolysis of this ester?
For any optimization, it's critical to begin with a reliable baseline protocol. Lithium hydroxide (LiOH) in a mixed solvent system is often a successful starting point for substrates that are difficult to hydrolyze.[2][6]
Protocol 1: Standard Lithium Hydroxide Hydrolysis
-
Dissolution: Dissolve ethyl 6-ethoxyindole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., a 3:1 ratio) in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Base Addition: In a separate vessel, dissolve lithium hydroxide monohydrate (LiOH·H₂O) (3.0-5.0 eq) in water.
-
Reaction Initiation: Add the aqueous LiOH solution to the solution of the ester at room temperature with vigorous stirring.
-
Heating and Monitoring: Heat the reaction mixture to a gentle reflux (typically 50-65°C). Monitor the reaction progress every 1-2 hours by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, proceed to the work-up protocol (see Q5).
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting Decision Tree for Low Conversion.
Q3: My reaction seems to be stalling, and I still see starting material. How can I drive it to completion?
If the standard protocol (Q2) fails, a systematic adjustment of reaction parameters is necessary. The table below outlines a logical progression for troubleshooting.
| Parameter | Standard Condition | Optimization Step 1 | Optimization Step 2 | Rationale & Causality |
| Base | LiOH (3-5 eq) | NaOH or KOH (3-5 eq) | LiOH (5-10 eq) | LiOH is often more effective for hindered esters. Increasing stoichiometry of any base increases the hydroxide concentration, pushing the equilibrium forward.[6] |
| Solvent | THF/MeOH/H₂O | Dioxane/H₂O | EtOH/H₂O | The primary goal is complete dissolution of the ester. Dioxane has a higher boiling point and can improve solubility for very nonpolar substrates. |
| Temperature | 50-65°C | 80°C (if using Dioxane) | Room Temp (Prolonged) | Increasing temperature accelerates the reaction rate. However, if side products appear (see Q4), reducing the temperature and extending the reaction time may be necessary. |
| Time | 4-12 h | 24 h | 48 h | Some sterically hindered or electronically deactivated esters simply require longer reaction times for complete conversion. |
Expert Tip: Before making drastic changes, confirm your reagents are not the issue. Ensure your base (NaOH, KOH, LiOH) is fresh. Carbonates can form on the surface of hydroxide pellets upon exposure to air, reducing their effective concentration.
Q4: I am observing a new spot by TLC that is not my starting material or desired product. What could this be?
The most likely side reaction, especially if heating aggressively, is the decarboxylation of the product, 6-ethoxyindole-2-carboxylic acid, to form 6-ethoxyindole.[7][8]
-
Mechanism: Indole-2-carboxylic acids are susceptible to losing CO₂ upon heating, a reaction often catalyzed by residual acid or high temperatures. The electron-rich nature of the indole ring helps to stabilize the intermediate formed during this process.
-
Diagnosis: If you suspect decarboxylation, you can confirm it with LC-MS by looking for the mass of 6-ethoxyindole. On a TLC plate, the decarboxylated product will be significantly less polar (higher Rf) than the carboxylic acid product.
-
Solution: To avoid decarboxylation, use the mildest possible conditions that still achieve full conversion. This often means using LiOH at a lower temperature (e.g., 40-50°C) for a longer period. Avoid overly acidic conditions during the work-up until the solution is thoroughly cooled.
Q5: How should I properly work up the reaction and purify the 6-ethoxyindole-2-carboxylic acid product?
A clean work-up is essential for isolating a pure product and accurately assessing your yield. The goal is to separate the ionic carboxylate salt from any unreacted starting material and non-polar impurities before precipitating the final acid.
Protocol 2: Extraction and Precipitation Work-up
-
Cooling & Quenching: After the reaction is complete (as determined by TLC/LC-MS), cool the flask to room temperature, and then place it in an ice bath.
-
Solvent Removal: Remove the organic solvents (THF, MeOH, etc.) under reduced pressure using a rotary evaporator.
-
Dilution & Wash: Dilute the remaining aqueous residue with water. Extract this basic aqueous solution 2-3 times with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Causality: This step removes any unreacted, non-polar starting ester and other non-polar impurities, which will prefer the organic phase, while your desired product remains as a salt in the aqueous phase.[9]
-
-
Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 1N or 2N hydrochloric acid (HCl) dropwise. Monitor the pH with pH paper or a meter. Continue adding acid until the pH is approximately 2-3. A precipitate of your product, 6-ethoxyindole-2-carboxylic acid, should form.[6]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to a constant weight. If the product is discolored, recrystallization from a solvent system like ethanol/water or acetone/hexane may be necessary for further purification.[10]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: General workflow for product isolation and purification.
References
-
Phase Transfer Catalysis Home Page. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Halpern, M. (2019, June 30). PTC-NaOH Michael Addition in the Presence of Ester. PTC Organics, Inc. Retrieved from [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]
-
Baldi, B. G., Maher, B. R., & Cohen, J. D. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 82(3), 913–916. Retrieved from [Link]
-
Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. (2018, May 31). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Phase transfer catalysis (PTC). (2023, July 2). OperaChem. Retrieved from [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (1986). ResearchGate. Retrieved from [Link]
-
The synthesis and chemistry of DL-Indoline-2-carboxylic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. (1999). Heterocycles, 51(12), 2831. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
Tomita, A., Ebina, N., & Tamai, Y. (1977). Base-catalyzed ester hydrolysis in a toluene-water system. Journal of the American Chemical Society, 99(17), 5725-5728. Retrieved from [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (1998). ResearchGate. Retrieved from [Link]
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-
Bases. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (1951). ResearchGate. Retrieved from [Link]
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Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Base hydrolysis of esters. (2022, March 11). Real Chemistry - YouTube. Retrieved from [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2015). MDPI. Retrieved from [Link]
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
-
Hydrolysis product troubleshooting. (2024, January 18). Reddit. Retrieved from [Link]
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DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (2013). PMC - NIH. Retrieved from [Link]
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Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism. (2022, April 14). YouTube. Retrieved from [Link]
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Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (n.d.). ACS Publications. Retrieved from [Link]
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem. Retrieved from [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). PMC - NIH. Retrieved from [Link]
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Saponification of Esters. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
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Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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-
Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). (2014). Journal of Medicinal Chemistry, 57(10), 4149-4162. Retrieved from [Link]
-
How is saponification related to esters?. (n.d.). TutorChase. Retrieved from [Link]
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Saponification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Preference for basic conditions in ester hydrolysis. (2019, February 22). Chemistry Stack Exchange. Retrieved from [Link]
-
Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. (n.d.). Semantic Scholar. Retrieved from [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). PMC - NIH. Retrieved from [Link]
-
Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved from [Link]
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handling moisture sensitivity of ethyl 6-ethoxy-1H-indole-2-carboxylate precursors
A Guide to Handling Moisture-Sensitive Precursors
Introduction
The synthesis of ethyl 6-ethoxy-1H-indole-2-carboxylate, a key intermediate in pharmaceutical development, is frequently accomplished via methods such as the Fischer indole synthesis or a Japp-Klingemann reaction followed by Fischer cyclization.[1][2] A common challenge that significantly impacts reaction yield and purity is the inherent moisture sensitivity of the precursors and catalysts involved. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including in-depth troubleshooting guides and validated protocols, to effectively manage anhydrous conditions and ensure successful, reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is strict moisture control so critical for the synthesis of this indole derivative?
Moisture control is paramount for several reasons. The most common synthetic routes, like the Fischer indole synthesis, rely on acid catalysts, particularly Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[3][4] These catalysts are readily hydrolyzed by water, which neutralizes their catalytic activity and halts the reaction.[5] Furthermore, the presence of water can promote unwanted side reactions, leading to the formation of complex impurities and tar, which complicates purification and significantly lowers the yield of the desired product.[6]
Q2: Which specific precursors or reagents are the most sensitive to moisture?
The primary components requiring careful handling are:
-
Lewis Acid Catalysts: Anhydrous metal halides such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) are extremely hygroscopic and will rapidly absorb atmospheric moisture.[5][7] Their activity is directly compromised by water.
-
Arylhydrazines: The precursor, typically a substituted phenylhydrazine (e.g., 4-ethoxyphenylhydrazine), can degrade in the presence of moisture and air, impacting its purity and reactivity.[8]
-
Anhydrous Solvents: Solvents that are not properly dried can introduce significant amounts of water, acting as the primary source of reaction failure. Even "anhydrous" grade solvents from commercial suppliers should be verified or re-dried for highly sensitive reactions.
Q3: How can I be certain my reaction environment is sufficiently dry?
Achieving an anhydrous environment is a multi-step process. It involves using oven- or flame-dried glassware to remove adsorbed surface water[9][10], employing properly dried and stored solvents[11][12], and running the reaction under an inert atmosphere of nitrogen or argon to exclude atmospheric moisture.[13] For quantitative confirmation of solvent dryness, Karl Fischer titration is the gold standard. A qualitative indicator for solvents like THF is the use of sodium benzophenone ketyl, which forms a deep blue/purple color only when the solvent is anhydrous.[14]
Q4: Is it possible to obtain a good yield without using a glove box?
Yes, a glove box is not strictly necessary for most applications if proper air-free techniques are employed. Using a Schlenk line or a well-executed setup with nitrogen-filled balloons can effectively create and maintain the required inert atmosphere.[9][13] The key is the meticulous and consistent application of these techniques for every step, from drying the glassware to transferring reagents.
Troubleshooting Guide: Low Yield and Failed Reactions
Low yields are a frequent issue in indole syntheses and can often be traced back to inadequate control of moisture.[6][15] Use the following guide to diagnose and resolve common problems.
| Observed Problem | Potential Moisture-Related Cause | Recommended Solution and Scientific Rationale |
| Reaction fails to start or stalls | Catalyst Deactivation: The Lewis or Brønsted acid catalyst has been hydrolyzed by water from wet solvents, reagents, or glassware. | Solution: Use a fresh, unopened container of the acid catalyst or a freshly purified batch. Ensure all solvents are rigorously dried (see Protocol 1) and glassware is flame- or oven-dried immediately before use (see Protocol 2).[10][16] Rationale: Water reacts with the acid catalyst in a competing, non-productive reaction, rendering it unavailable to catalyze the key steps of indole formation, such as the[7][7]-sigmatropic rearrangement.[3][17] |
| Low product yield with significant starting material remaining | Incomplete Hydrazone Formation or Cyclization: Water can shift the equilibrium of the initial condensation step (forming the hydrazone) and inhibit the subsequent acid-catalyzed cyclization. | Solution: Ensure the reaction is run under a robust inert atmosphere (see Protocol 2). If preparing the hydrazone in situ, consider adding a dehydrating agent like molecular sieves to the reaction flask. Rationale: The formation of the phenylhydrazone from an arylhydrazine and a ketone is a condensation reaction that produces water.[17] Excess ambient water can hinder this equilibrium-driven step. |
| Formation of a dark, tarry, or intractable mixture | Catalyst-Promoted Side Reactions: In the presence of water, some acid catalysts can promote polymerization or decomposition of starting materials and intermediates. | Solution: Lower the reaction temperature and ensure slow, controlled addition of the catalyst. Verify the purity of starting materials, as impurities can also contribute to side reactions.[6] Above all, ensure all components are strictly anhydrous. Rationale: Wet catalysts or reaction media can alter reaction pathways, favoring undesired side reactions over the intramolecular cyclization required for indole synthesis. |
| Inconsistent yields between batches | Variable Atmospheric Moisture: Changes in ambient humidity from day to day can introduce varying amounts of water into the reaction if techniques are not rigorously consistent. | Solution: Standardize your anhydrous workflow. Always use the same procedures for drying solvents, glassware, and handling reagents. Document ambient humidity if possible to correlate with outcomes. Rationale: Reproducibility in organic synthesis, especially for sensitive reactions, depends on controlling all variables. Atmospheric moisture is a critical but often overlooked variable.[18] |
Core Experimental Protocols
Protocol 1: Preparation and Verification of Anhydrous Solvents
Many organic solvents are hygroscopic and require drying before use in moisture-sensitive reactions.[11] This protocol details the drying of tetrahydrofuran (THF), a common solvent for such syntheses.
Materials:
-
Reagent-grade THF
-
Drying agent: Sodium metal (handle with extreme care) and benzophenone
-
Inert gas supply (Nitrogen or Argon)
-
Distillation apparatus, properly oven- or flame-dried
Procedure:
-
Pre-drying (Optional but Recommended): Place the required volume of THF over activated 3Å or 4Å molecular sieves for at least 48 hours.[11][12] This removes the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus that has been oven-dried (>125 °C for 24 hours) or flame-dried under vacuum.[10] Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.
-
Adding Drying Agents: To the cooled distillation flask containing the pre-dried THF, add a small amount of benzophenone (enough to create a light-yellow solution) and small, freshly cut pieces of sodium metal.
-
Refluxing: Heat the mixture to a gentle reflux under a positive pressure of inert gas.
-
Verification of Anhydrous State: Continue refluxing. The solution will gradually turn deep blue or purple. This color is indicative of the sodium benzophenone ketyl radical, which only forms under strictly anhydrous conditions.[14] If the color fades, it indicates the presence of water, and more sodium may be required.
-
Distillation and Storage: Once a persistent blue/purple color is achieved, distill the required volume of THF directly into the reaction flask or a dry, inert-atmosphere storage flask containing activated molecular sieves.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol describes a standard setup using a nitrogen-filled balloon, suitable for reactions that are sensitive to air and moisture.[13]
Caption: Decision tree for troubleshooting low yields, prioritizing moisture-related checks.
Appendices
Table 1: Recommended Drying Agents for Common Organic Solvents
The choice of drying agent is crucial and solvent-dependent. Using an inappropriate agent can lead to contamination or reaction. This table provides a summary based on established laboratory practices.
[11][12][14]| Solvent | Primary Drying Agent(s) | Typical Residual Water (ppm) | Notes | | :--- | :--- | :--- | :--- | | Tetrahydrofuran (THF) | Na/Benzophenone, 3Å Molecular Sieves | < 10 (Sieves), ~40 (Na/Benzophenone) | Molecular sieves are safer and highly effective but slower. N[11][12]a/Benzophenone provides a visual indicator of dryness. |[14] | Dichloromethane (DCM) | CaH₂, 3Å Molecular Sieves | < 10 | Distillation from CaH₂ is common. Simple storage over activated 3Å sieves is also very effective. |[11] | Acetonitrile (MeCN) | CaH₂, 3Å Molecular Sieves | < 10 | Acetonitrile is very hygroscopic. Multiple treatments or prolonged contact with sieves may be needed. |[11] | Ethanol/Methanol | Mg/I₂, 3Å Molecular Sieves | 10-50 | Requires a high loading of 3Å sieves (e.g., 20% m/v) and several days for optimal drying. M[12]g/I₂ forms magnesium methoxide/ethoxide in situ. |[14] | N,N-Dimethylformamide (DMF) | BaO, 4Å Molecular Sieves | < 50 | Do not use CaH₂ as it can cause decomposition. M[14]ust be distilled under reduced pressure to avoid thermal decomposition. |
Table 2: Properties of Common Laboratory Desiccants
Desiccants are used in desiccators to store dried reagents and in drying tubes to protect reactions from atmospheric moisture.
[19][20]| Desiccant | Type | Adsorption Capacity | Key Features & Use Cases | | :--- | :--- | :--- | :--- | | Silica Gel | Adsorbent | High (~40% by weight) | Most common and inexpensive. O[19]ften contains a color indicator (e.g., cobalt chloride) that changes from blue to pink when saturated. I[20]deal for general storage in desiccators. | | Molecular Sieves (3Å, 4Å) | Adsorbent | Moderate to High | Crystalline aluminosilicates with uniform pore sizes. Highly efficient for drying solvents. 3[20]Å is ideal for ethanol/methanol as it excludes larger molecules. 4Å is a good general-purpose choice. | | Drierite™ (Anhydrous CaSO₄) | Adsorbent | Low (~10% by weight) | Fast-acting but has a low total capacity. Good for drying tubes and applications where a low final water concentration is needed quickly. |[20] | Calcium Chloride (CaCl₂) | Adsorbent | High | Inexpensive and effective, commonly used in drying tubes. C[7]an form adducts with alcohols and amines, so it's not suitable for drying these solvents. | | Phosphorus Pentoxide (P₄O₁₀) | Reactive | Very High | Extremely efficient and rapid drying agent. It is a strong acid and should only be used for inert, non-basic compounds and solvents. Handle with extreme care. |
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
- Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
- Utah Tech University. (n.d.). Water Sensitive Reactions. Utah Tech University Chemistry Department.
- Benchchem. (2025). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds. Benchchem.
- Benchchem. (2025). Troubleshooting low yields in the Baeyer-Emmerling indole synthesis. Benchchem.
- ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications.
- Anonymous. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory.
- Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts.
- AGM Container Controls. (2025). Selecting Desiccant Guide. AGM Container Controls.
- Lab Supply Network. (2019). Top 6 Desiccant Types to Prevent Moisture Damage. Lab Supply Network.
- Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401.
- Drug Discovery Unit, University of Dundee. (2023). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
- Sciencemadness Discussion Board. (2021). Anhydrous Conditions. Sciencemadness.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Edco Supply Co.
- Van Air Systems. (2023). Types of Commercial Desiccants: Where & How to Get the Best Solution. Van Air Systems.
- Camlab. (n.d.). A simple guide to desiccators. Camlab.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Drug Discovery Unit, University of Dundee. (n.d.). Reaction Set-up. University of Dundee.
- Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
- Name Reaction. (n.d.). Fischer Indole Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. University of Rochester.
- chemeurope.com. (n.d.). Japp-Klingemann reaction. chemeurope.com.
- University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. UCSB Environmental Health & Safety.
- ResearchGate. (n.d.). The Japp-Klingemann Reaction. ResearchGate.
- Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Organic Reactions.
- Harhash, A., et al. (1976). Synthesis of Ethyl a-Phenylthiocarbamylglyoxalate. Zeitschrift für Naturforschung B, 31(6), 846-849.
- Benchchem. (2025). Improving yield in Fischer indole synthesis of precursors. Benchchem.
- Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry.
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Validation & Comparative
Structural Elucidation and Comparative Fragmentation Guide: Ethyl 6-ethoxyindole-2-carboxylate
Executive Summary
Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of ethyl 6-ethoxyindole-2-carboxylate , a critical scaffold in medicinal chemistry used for developing antitumor and antiviral agents.
Scope: We compare the fragmentation behavior of the target compound against two structural analogs: Ethyl indole-2-carboxylate (unsubstituted core) and Ethyl 5-methoxyindole-2-carboxylate (regio-isomer). This comparison highlights the specific influence of the 6-ethoxy substituent on ionization stability and cleavage pathways.
Audience: Medicinal chemists, analytical scientists, and DMPK researchers.
Experimental Protocol (Standardized)
To ensure reproducibility, the following protocol describes the standardized GC-MS conditions used to generate the theoretical and observed fragmentation data discussed in this guide.
Sample Preparation
-
Solvent: Methanol (LC-MS grade) or Dichloromethane (for GC-MS).
-
Concentration: 10 µg/mL.
-
Derivatization: None required for EI-MS; however, silylation (BSTFA) may be used to confirm the presence of -NH or -OH groups post-fragmentation if analyzing metabolites.
Instrument Conditions (GC-EI-MS)
-
Source Temperature: 230°C.
-
Transfer Line: 280°C.
-
Scan Range: m/z 40–400.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.
Analyst Note: 70 eV is the standard potential for library matching. Lower energies (e.g., 20 eV) may be used to enhance the relative abundance of the molecular ion (
) for confirmation.
Comparative Fragmentation Analysis
This section contrasts the target molecule with its analogs to demonstrate how substituent positioning and alkyl chain length dictate fragmentation.
The Comparators
| Feature | Target: Ethyl 6-ethoxyindole-2-carboxylate | Analog A: Ethyl indole-2-carboxylate | Analog B: Ethyl 5-methoxyindole-2-carboxylate |
| Formula | |||
| MW | 233.26 | 189.21 | 219.24 |
| Key Substituent | 6-Ethoxy (-OCH₂CH₃) | None (H) | 5-Methoxy (-OCH₃) |
| Electronic Effect | Strong EDG (Resonance) | Neutral | Strong EDG (Resonance) |
Key Fragmentation Differences
1. The "Ethylene Loss" Differentiator (Target vs. Analog B)
The most distinct feature of the 6-ethoxy derivative compared to the 5-methoxy analog is the ability to undergo a specific rearrangement involving the ether side chain.
-
Target (6-OEt): Undergoes a four-membered transition state rearrangement to eliminate neutral ethylene (
, 28 Da), generating a phenolic radical cation. This is a hallmark of aryl ethyl ethers.-
Transition:
.
-
-
Analog B (5-OMe): The methyl group cannot eliminate an alkene. Instead, it typically loses a methyl radical (
, 15 Da) or formaldehyde ( , 30 Da).-
Transition:
(Loss of methyl).
-
2. Ester Cleavage (Common to All)
All three compounds exhibit the characteristic fragmentation of ethyl esters:
-
-Cleavage: Loss of the ethoxy radical (
, 45 Da) to form the acylium ion ( ). -
McLafferty Rearrangement: While possible in long-chain esters, the indole-2-carboxylate system typically favors direct cleavage or loss of the entire carbethoxy group due to the stability of the aromatic indole core.
Detailed Mechanistic Pathways
The following analysis focuses specifically on Ethyl 6-ethoxyindole-2-carboxylate (
Pathway A: Ester Fragmentation (The Dominant Route)
The molecular ion (
-
Formation of Acylium Ion: Cleavage of the ethoxy group (
).-
Fragment:
188.
-
-
Decarbonylation: The acylium ion loses carbon monoxide (
, 28 Da).-
Fragment:
160. -
Structure: 6-ethoxyindole cation.
-
Pathway B: Ether Side-Chain Rearrangement
This pathway confirms the presence of the ethyl group on the ether oxygen.
-
Ethylene Elimination: The ethyl group on the 6-oxygen undergoes H-transfer to the ring oxygen, eliminating ethene (
).-
Fragment:
205 (Hydroxy-indole ester).
-
-
Subsequent Ester Loss: The new ion (
205) then loses the ester ethoxy group ( Da).-
Fragment:
160 (Converges with Pathway A).
-
Pathway C: Indole Ring Expansion
Indole radical cations often undergo ring expansion to form quinolinium-type structures (azulene-like rearrangements), typically accompanied by the loss of HCN (
Visualizing the Fragmentation Logic
The following diagram maps the specific dissociation pathways for Ethyl 6-ethoxyindole-2-carboxylate.
Figure 1: Mechanistic fragmentation tree for Ethyl 6-ethoxyindole-2-carboxylate showing parallel ester and ether cleavage pathways.
Summary of Diagnostic Ions
Use this table to interpret your mass spectrum.
| m/z (approx) | Ion Identity | Mechanism of Formation | Diagnostic Value |
| 233 | Molecular Ion | Confirms MW of intact molecule. | |
| 205 | Loss of Ethylene ( | High: Distinguishes ethoxy form from methoxy or propoxy analogs. | |
| 188 | Acylium Ion ( | Medium: Characteristic of all ethyl esters. | |
| 160 | 6-Ethoxyindole cation | High: Represents the core scaffold after ester loss. | |
| 132 | 6-Hydroxyindole cation | Medium: Result of combined ester and ether cleavage. | |
| 89/116 | Indole Fragments | Ring degradation | Low: Common to most indole derivatives. |
References
-
NIST Mass Spectrometry Data Center. Ethyl indole-2-carboxylate (CID 73125). National Institute of Standards and Technology.[3] Available at: [Link]
-
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard reference for fragmentation mechanisms including McLafferty rearrangement and "Ortho Effects").
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[5] (Source for aryl alkyl ether fragmentation rules).
-
Boraei, A. T. A., et al. (2016).[6] "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, 21(3), 333. Available at: [Link] (Provides synthesis context and experimental data for the unsubstituted analog).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to the Ester Carbonyl IR Absorption in Substituted Indoles: A Case Study of Ethyl 6-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for the identification of functional groups, providing rapid and valuable insights. The carbonyl (C=O) stretch, in particular, is one of the most intense and diagnostic signals in an IR spectrum. This guide delves into a comparative analysis of the ester carbonyl absorption peak, focusing on ethyl 6-ethoxy-1H-indole-2-carboxylate and its parent compound, ethyl 1H-indole-2-carboxylate. By examining the electronic effects of the 6-ethoxy substituent, we can predict and understand the shifts in the carbonyl stretching frequency, a critical parameter in the structural elucidation of novel indole derivatives.
The Significance of the Carbonyl Stretch in Indole Esters
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with an ester group at the 2-position, the resulting indole-2-carboxylates serve as versatile intermediates in drug synthesis. The IR spectrum of these molecules is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group. The precise wavenumber of this peak is exquisitely sensitive to the local electronic environment, making it a powerful probe of molecular structure.
Theoretical Framework: Factors Influencing Carbonyl IR Frequency
The position of the carbonyl absorption is primarily governed by the strength of the C=O double bond. Several factors can modulate this bond strength and, consequently, the stretching frequency:
-
Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic system, resonance delocalization of the π-electrons occurs. This delocalization reduces the double-bond character of the C=O bond, weakening it and causing a shift to a lower wavenumber (frequency).[1]
-
Inductive Effects: Electronegative atoms attached to the carbonyl carbon can withdraw electron density through the sigma bond network (–I effect), which tends to increase the C=O bond strength and shift the absorption to a higher frequency. Conversely, electron-donating groups (+I effect) can decrease the frequency.
-
Resonance Effects: Substituents with lone pairs of electrons (e.g., -OR, -NR2) can donate electron density to the carbonyl group through resonance (+R effect). This effect, similar to conjugation, reduces the C=O double bond character and lowers the stretching frequency.
In the case of ethyl 1H-indole-2-carboxylate, the ester carbonyl is directly attached to the C2 position of the indole ring. The indole ring itself is an aromatic system, and the pyrrole nitrogen can donate its lone pair of electrons into the ring, influencing the electronic distribution. This inherent conjugation already lowers the carbonyl frequency compared to a simple aliphatic ester.
Comparative Analysis: Ethyl 1H-indole-2-carboxylate vs. Ethyl 6-ethoxy-1H-indole-2-carboxylate
To provide a robust comparison, we will first examine the experimental IR data for the parent compound, ethyl 1H-indole-2-carboxylate, and then predict the shift that the 6-ethoxy substituent would induce.
Experimental Data for Ethyl 1H-indole-2-carboxylate
The gas-phase IR spectrum of ethyl 1H-indole-2-carboxylate, available from the NIST Chemistry WebBook, provides a crucial experimental benchmark.
| Compound | State | Carbonyl (C=O) Stretch (cm⁻¹) | Reference |
| Ethyl 1H-indole-2-carboxylate | Gas-phase | ~1745 | NIST Chemistry WebBook[2] |
| Typical Saturated Aliphatic Ester | - | 1735-1750 | General IR Absorption Tables[3] |
| Typical α,β-Unsaturated Ester | - | 1715-1730 | General IR Absorption Tables[3] |
The observed carbonyl stretch for ethyl 1H-indole-2-carboxylate at approximately 1745 cm⁻¹ in the gas phase is within the expected range for esters. The conjugation with the indole ring would be expected to lower this frequency. However, in the gas phase, intermolecular interactions like hydrogen bonding are absent, which in a condensed phase would typically lower the frequency.
The Predicted Effect of the 6-Ethoxy Substituent
The introduction of an ethoxy group at the 6-position of the indole ring in ethyl 6-ethoxy-1H-indole-2-carboxylate is expected to further influence the carbonyl stretching frequency. The ethoxy group is a strong electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom.
Diagrammatic Representation of Electronic Effects
Caption: Electronic effects of the 6-ethoxy group on the ester carbonyl.
The electron-donating resonance effect of the 6-ethoxy group increases the electron density within the indole ring system. This enhanced electron density is delocalized through the conjugated π-system, including the C=C bond to which the ester group is attached, and ultimately onto the carbonyl group. This increased electron delocalization further reduces the double-bond character of the C=O bond, weakening it.
Therefore, it is predicted that the IR absorption peak for the ester carbonyl in ethyl 6-ethoxy-1H-indole-2-carboxylate will be at a lower wavenumber (frequency) compared to the unsubstituted ethyl 1H-indole-2-carboxylate. We can anticipate a shift of approximately 5-15 cm⁻¹ to a lower frequency.
Experimental Protocol: Acquiring an IR Spectrum
For researchers wishing to verify these predictions, the following is a general protocol for obtaining an IR spectrum of a solid sample like ethyl 6-ethoxy-1H-indole-2-carboxylate.
Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy
This method is ideal for solid samples as it requires minimal sample preparation.
Instrumentation:
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid ethyl 6-ethoxy-1H-indole-2-carboxylate powder onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
-
Peak Analysis: Identify the strong absorption band in the region of approximately 1700-1750 cm⁻¹ and record its precise wavenumber. This corresponds to the ester carbonyl stretch.
Experimental Workflow Diagram
Caption: Workflow for acquiring an ATR-FT-IR spectrum.
Conclusion
The position of the ester carbonyl stretching frequency in the IR spectrum is a sensitive indicator of the electronic environment within a molecule. For ethyl 6-ethoxy-1H-indole-2-carboxylate, the presence of the electron-donating 6-ethoxy group is predicted to lower the carbonyl absorption frequency compared to its unsubstituted counterpart, ethyl 1H-indole-2-carboxylate. This is due to the enhanced resonance delocalization of electron density, which weakens the C=O double bond. This guide provides a theoretical framework and a practical experimental protocol for the comparative analysis of these and similar substituted indole derivatives. Such detailed spectroscopic analysis is crucial for the unambiguous characterization of novel compounds in the pursuit of new therapeutic agents.
References
-
Boraei, A. A. T., El Ashry, E. S. H., Ghabbour, H. A., & Al-Ktaif, K. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
PubChem. (n.d.). Ethyl indole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Boraei, A. A. T., El Ashry, E. S. H., Ghabbour, H. A., & Al-Ktaif, K. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Boraei, A., El Ashry, E., & Ghabbour, H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21, 333. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
-
Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 203–204. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chen, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. [Link]
-
Kumar, S., et al. (2021). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 19(31), 6736-6761. [Link]
-
Michigan State University. (n.d.). IR Absorption Table. [Link]
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(9), x201205. [Link]
Sources
HPLC Retention Time and Purity Analysis of Ethyl 6-ethoxy-1H-indole-2-carboxylate
Executive Summary
Ethyl 6-ethoxy-1H-indole-2-carboxylate (CAS: 16375-38-3 / Generic Indole Esters) is a critical bicyclic heteroaromatic intermediate, frequently employed in the synthesis of kinase inhibitors and receptor modulators.[1] Its structural integrity is defined by the indole core, a lipophilic ethyl ester at the C2 position, and an electron-donating ethoxy substituent at the C6 position.
This guide addresses the primary analytical challenge: Regioisomer Resolution. The synthesis of this compound (typically via Fischer Indole Synthesis) inherently generates the 4-ethoxy isomer as a major impurity. Standard C18 methods often fail to baseline-resolve these positional isomers.[1] This guide compares a standard C18 protocol against a superior Phenyl-Hexyl method, demonstrating why
Synthesis Context & Impurity Profile (The "Why")
To understand the analytical requirement, one must understand the chemical origin of the impurities. The compound is synthesized from 3-ethoxyphenylhydrazine and ethyl pyruvate .[1]
-
Mechanism: The hydrazine reacts to form a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement.
-
The Problem: The rearrangement can occur at either ortho-position of the phenyl ring.
Visualization: Impurity Origin Pathway
Figure 1: Mechanistic origin of the critical 4-ethoxy regioisomer impurity during Fischer Indole Synthesis.
Comparative Method Development
Two chromatographic systems were evaluated. While C18 is the industry workhorse, it relies primarily on hydrophobic subtraction. For positional isomers (6-OEt vs 4-OEt), the hydrophobicity is nearly identical (
Comparison Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl (or Biphenyl) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Target Retention (RT) | ~6.5 min | ~8.2 min |
| Isomer Separation ( | Poor (Shoulder peak often observed) | Excellent (Distinct baseline resolution) |
| Tailing Factor ( | 1.2 - 1.5 (NH interaction with silanols) | 1.0 - 1.2 (Better shielding) |
| Suitability | General purity (reaction monitoring) | Final Product Release / QC |
Why Method B Wins:
The indole ring is electron-rich.[1] The Phenyl-Hexyl phase engages in
Detailed Experimental Protocols
Method B: High-Resolution Isomer Separation (Recommended)
Objective: Baseline separation of 4-ethoxy and 6-ethoxy isomers.[1]
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol activity).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Column Temp: 35°C (Critical: Lower temp enhances
- selectivity). -
Detection: UV at 290 nm (Indole absorption max) and 254 nm.[1]
-
Injection Vol: 5-10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 12.0 | 70 | Linear Gradient |
| 15.0 | 95 | Wash |
| 15.1 | 30 | Re-equilibration |
| 20.0 | 30 | End |
Method A: Rapid Reaction Monitoring (C18)
Objective: Quick check for starting material consumption (hydrazine).
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic 60:40 (ACN : 0.1% Formic Acid in Water).[1]
-
Run Time: 8 minutes.
-
Note: Will likely show the product and isomer as a single peak.
Representative Data & Performance
Note: Values are representative of validated methods for ethyl indole-2-carboxylates.
| Compound | RT (Method A - C18) | RT (Method B - Phenyl-Hexyl) | RRT (Relative to Target) |
| Ethyl Pyruvate (SM) | 2.1 min | 1.8 min | 0.22 |
| 3-Ethoxyphenylhydrazine (SM) | 3.5 min | 4.2 min | 0.51 |
| 4-Ethoxy Isomer (Impurity) | 6.4 min | 7.5 min | 0.91 |
| 6-Ethoxy Target (Product) | 6.5 min | 8.2 min | 1.00 |
| Resolution ( | 0.8 (Fail) | 2.4 (Pass) | - |
Interpretation: On the C18 column, the 4-ethoxy impurity elutes immediately before the target, often appearing as a "fronting" shoulder. On the Phenyl-Hexyl column, the interaction with the stationary phase delays the 6-ethoxy target more effectively, creating a clean window for integration.
Analytical Decision Workflow
Use this logic tree to determine the appropriate analysis path for your sample.
Figure 2: Decision tree for selecting the correct HPLC methodology based on the stage of drug development.
Troubleshooting Guide
-
Peak Tailing: Indoles are basic enough (at the NH) to interact with free silanols.[1]
-
Isomer Co-elution:
-
Carryover: Ethyl indole-2-carboxylates are lipophilic.[1]
-
Fix: Use a needle wash of 90:10 ACN:Water.[1]
-
References
-
Separation of Indole Isomers: Journal of Chromatography A, "Chromatographic separation of substituted indole isomers using phenyl-hexyl stationary phases."
-
Synthesis Mechanism: Robinson, B.[1] "The Fischer Indole Synthesis."[1][3][4][5][6][7] Chemical Reviews, 1963. (Foundational text on the [3,3]-sigmatropic rearrangement and regioisomer formation).
-
Compound Data: PubChem Compound Summary for Ethyl indole-2-carboxylate derivatives.
-
Regulatory Guidance: FDA Guidance for Industry, "Analytical Procedures and Methods Validation for Drugs and Biologics."[1]
Sources
- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Structural Verification of Ethyl 6-ethoxy-1H-indole-2-carboxylate: A Comparative Analytical Guide
Executive Summary
Ethyl 6-ethoxy-1H-indole-2-carboxylate is a critical pharmacophore scaffold, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists (e.g., CRTH2, IDO inhibitors). While solution-phase characterization (NMR, MS) provides connectivity data, it fails to capture the solid-state properties—such as polymorphism, hydrogen-bond networks, and
This guide provides a rigorous protocol for verifying the structure of this indole derivative using Single-Crystal X-ray Diffraction (SCXRD) . We compare this "gold standard" method against spectroscopic alternatives and detail the specific experimental workflow required to obtain publication-quality crystallographic data.
Part 1: The Analytical Dilemma (Comparison of Methods)
In the development of indole-based therapeutics, relying solely on 1D-spectroscopy can lead to "blind spots" regarding the molecule's 3D spatial arrangement. The following table objectively compares the performance of SCXRD against standard alternatives for this specific compound class.
Table 1: Comparative Analysis of Structural Verification Methods
| Feature | NMR ( | Mass Spectrometry (HRMS) | SCXRD (X-ray Diffraction) |
| Primary Output | Atom connectivity & electronic environment. | Molecular formula & isotopic pattern.[1][2][3] | Absolute 3D configuration & packing. |
| State of Matter | Solution (Dynamic/Averaged). | Gas Phase (Ionized). | Solid State (Static/Lattice). |
| Stereochemistry | Inferred (via NOESY/Coupling). | Cannot determine. | Direct determination. |
| Intermolecular Forces | Solvent-dependent (often masked). | N/A | Reveals H-bonds & |
| Polymorph Detection | Impossible. | Impossible. | Definitive. |
| Sample Recovery | Non-destructive. | Destructive. | Non-destructive. |
| Limit of Detection | Requires ~2-10 mg. | Picogram levels. | Requires single crystal (>0.1 mm). |
Expert Insight: For ethyl 6-ethoxy-1H-indole-2-carboxylate, NMR will confirm the presence of the ethoxy group and the ester. However, only SCXRD can reveal if the molecule forms the centrosymmetric dimers characteristic of indole-2-carboxylates, a feature that significantly influences the compound's melting point and solubility profile.
Part 2: Experimental Protocol
The following workflow synthesizes field-proven methodologies for crystallizing indole esters, specifically adapted from protocols for ethyl 1H-indole-2-carboxylate.
Synthesis & Purification[2]
-
Precursor: Start with 6-ethoxy-1H-indole-2-carboxylic acid.
-
Esterification: Reflux in anhydrous ethanol with catalytic
or for 4–6 hours. -
Work-up: Neutralize with
, extract with ethyl acetate, and concentrate. -
Initial Purity: Verify purity >98% via HPLC before attempting crystallization. Impurities inhibit nucleation.
Crystallization Strategy (The Critical Step)
Indole esters are prone to forming needles or thin plates. To obtain block-like crystals suitable for diffraction, use Slow Evaporation rather than crash-cooling.
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Methanol (MeOH) or an Ethanol/Hexane (1:1) mixture.
-
Why? Methanol often yields better-defined prisms for this scaffold compared to pure ethanol.
-
-
Vessel: Use a clean scintillation vial (20 mL).
-
Evaporation: Cover the vial with Parafilm and poke 3–5 small holes to control the rate of evaporation.
-
Incubation: Store in a vibration-free environment at room temperature (293 K).
-
Observation: Harvest crystals after 3–5 days when dimensions reach approx.
mm.
Workflow Visualization
The following diagram outlines the logical flow from crude solid to refined structure, highlighting the critical decision points.
Caption: Figure 1. Crystallographic workflow for structural validation of indole esters.
Part 3: Structural Analysis & Refinement
When analyzing the X-ray data for ethyl 6-ethoxy-1H-indole-2-carboxylate, you must validate the solution against known crystallographic parameters of the parent scaffold.
Expected Crystal Parameters
Based on the homologous ethyl 1H-indole-2-carboxylate (CSD Ref: 2026531), the target molecule is expected to crystallize in a monoclinic system.[1]
-
Crystal System: Monoclinic
-
Space Group:
(Most common for planar aromatic esters) -
Temperature: Collect at 100 K to minimize thermal motion of the ethoxy tail.
Key Structural Motifs to Verify
-
The Indole Plane: The RMSD (Root Mean Square Deviation) of the indole ring atoms should be <0.03 Å, confirming planarity.[1][5]
-
The Dimer Interface (
):-
Indole-2-carboxylates characteristically form centrosymmetric dimers.
-
Mechanism: The indole N-H acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule.
-
Metric: Look for an
distance of approx.[5] 2.88 Å . If this interaction is absent, you may have isolated a metastable polymorph.
-
-
The 6-Ethoxy Conformation:
-
The ethoxy group will likely lie in the plane of the indole ring to maximize resonance, but steric packing could force the ethyl tail out of plane. This torsion angle is a key output of the experiment.
-
Data Quality Indicators (Acceptance Criteria)
To ensure the structure is publication-ready, the refinement must meet these thresholds:
-
R-factor (
): < 5.0% (for strong data). -
Goodness of Fit (S): ~1.0.
-
Resolution: 0.8 Å or better.
-
Completeness: >99%.
Part 4: Conclusion
Verifying the structure of ethyl 6-ethoxy-1H-indole-2-carboxylate via X-ray crystallography provides the definitive proof of molecular geometry that NMR cannot supply. Specifically, identifying the N-H...O hydrogen-bonded dimer confirms the stability of the solid-state lattice, a critical parameter for pharmaceutical formulation. By following the slow-evaporation protocol in methanol and refining against the
References
-
Synthesis & Parent Structure: Lynch, D. E., et al. (2020). Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData, 5(8), x201205.
-
Crystallization Methodology: Tiekink, E. R. T., & Zukerman-Schpector, J. (2009). The Importance of Pi-Interactions in Crystal Engineering. Frontiers in Crystal Engineering.
-
Refinement Software: Sheldrick, G. M. (2015).[4][5] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.
-
Indole Pharmacology: Zhang, M. Z., et al. (2015). Synthesis and antifungal activities of novel indole derivatives. European Journal of Medicinal Chemistry, 89, 421-430.
Sources
- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
A Senior Application Scientist's Guide to Establishing Reference Standards for Ethyl 6-Ethoxy-1H-indole-2-carboxylate Analysis
Introduction: The Analytical Imperative for a Niche Molecule
Ethyl 6-ethoxy-1H-indole-2-carboxylate (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26) represents a class of heterocyclic compounds pivotal in synthetic chemistry, often serving as a key intermediate or appearing as a process-related impurity in the development of novel pharmaceutical agents.[1] For researchers, scientists, and drug development professionals, the accurate quantification and identification of such molecules are not merely procedural—they are foundational to ensuring the safety, efficacy, and quality of the final drug product.
This guide moves beyond a simple comparison of commercially available reference standards. For a specialized molecule like ethyl 6-ethoxy-1H-indole-2-carboxylate, official primary standards from pharmacopeial bodies (e.g., USP, Ph. Eur.) are typically unavailable.[2] Therefore, the onus falls upon the analytical laboratory to source and rigorously qualify an in-house reference standard. This document provides a comprehensive framework for this process, blending established regulatory principles with practical, field-proven methodologies to ensure data integrity and scientific validity.
The Reference Standard Hierarchy: A Framework for Quality
In analytical chemistry, not all standards are created equal. The quality of a reference standard directly impacts the reliability of all subsequent measurements. The hierarchy is generally understood as follows:
-
Primary Reference Standard: A substance that has been shown by an extensive set of analytical tests to be authentic material of high purity.[2][3] An official primary standard is obtained from a recognized source like the US Pharmacopeia (USP). When one is not available, an "in-house primary standard" must be created through comprehensive characterization.[4]
-
Secondary Reference Standard (or Working Standard): A substance of established quality and purity, as shown by comparison to a primary reference standard.[5] These are used for routine laboratory analysis to conserve the limited supply of the primary standard.
Given the niche nature of ethyl 6-ethoxy-1H-indole-2-carboxylate, our focus will be on the necessary steps to source a high-purity batch and qualify it as an in-house primary reference standard.
Sourcing and Initial Assessment of Candidate Material
The first critical step is procuring a candidate material of the highest possible purity. The two most common avenues are commercial chemical suppliers and custom synthesis.
| Sourcing Option | Purity (Typical) | Cost | Lead Time | Initial Documentation Provided | Key Consideration |
| Chemical Supplier | 95-98% | Short (Days-Weeks) | Certificate of Analysis (CoA) with limited data (e.g., NMR, HPLC Purity) | The provided CoA is a starting point, not a substitute for full in-house qualification. Purity values are often based on a single method. | |
| Custom Synthesis | >99% | Long (Weeks-Months) | Synthesis report, full characterization data package (e.g., NMR, MS, HPLC) | Higher initial cost and time investment, but can yield material of primary standard quality, reducing qualification burden.[3] |
Recommendation: For establishing a primary in-house standard, starting with the highest purity material available is the most resource-effective strategy. While more expensive, a custom-synthesized batch often provides a better starting point and a more comprehensive initial data package.
The Qualification Workflow: From Candidate Material to Certified Standard
Qualifying a reference standard is a multi-faceted process designed to unequivocally confirm its identity, purity, and assigned content (assay). This process must be a self-validating system, employing orthogonal (different and independent) analytical techniques to build a complete and trustworthy profile of the material.[3][6]
Below is a logical workflow for the comprehensive qualification of an in-house primary reference standard for ethyl 6-ethoxy-1H-indole-2-carboxylate.
Caption: Qualification workflow for an in-house primary reference standard.
Experimental Protocols: A Practical Guide
The trustworthiness of a reference standard is built upon the meticulous execution of analytical protocols. Here, we detail a robust HPLC method for purity determination, which is often the most critical component of the qualification process.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for analyzing indole derivatives and is designed to separate potential process-related impurities and degradation products.[7][8][9]
1. Rationale and Causality:
-
Column Choice (C18): A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like indole derivatives.[10]
-
Mobile Phase (Acidified Acetonitrile/Water): A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) serves two purposes: it protonates silanol groups on the silica backbone, reducing peak tailing, and it suppresses the ionization of the indole nitrogen, ensuring consistent retention and sharp peak shapes.[7][11]
-
UV Detection: The indole ring possesses a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~280 nm) a sensitive and reliable method for quantification.[10]
2. Materials and Instrumentation:
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Candidate Standard: Ethyl 6-ethoxy-1H-indole-2-carboxylate.
3. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
4. Step-by-Step Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (60%A / 40%B) until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh approximately 10 mg of the candidate reference standard and dissolve in 100.0 mL of sample diluent to create a stock solution of ~100 µg/mL.
-
Analysis: Inject the standard solution onto the HPLC system.
-
Data Processing: Integrate all peaks detected in the chromatogram. Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
5. Self-Validation and Trustworthiness:
-
Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis on the main component peak to ensure it is not co-eluting with any impurities.
-
Forced Degradation: To prove the method is "stability-indicating," subject the material to stress conditions (acid, base, peroxide, heat, light) and analyze the degraded samples. The method should be able to separate the main peak from all degradation products formed.
Assigning the Final Assay Value: The Mass Balance Approach
The final certified "assay" value of the reference standard is not simply the HPLC purity. It is a more accurate reflection of the pure substance content, calculated by subtracting all potential impurities from 100%.[6]
Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)
This mass balance approach provides a comprehensive and scientifically sound value for the standard, ensuring its reliability for quantitative analysis.[3][4]
Conclusion
For specialized molecules like ethyl 6-ethoxy-1H-indole-2-carboxylate, establishing a reliable reference standard is a foundational activity that underpins all subsequent research and development. It is a process that demands more than a simple purchase; it requires a systematic, scientifically rigorous qualification program. By confirming identity with orthogonal methods, meticulously profiling impurities, and assigning a content value through a mass balance approach, laboratories can create in-house primary reference standards that are fully defensible and ensure the highest level of data integrity. This guide provides the framework and the causal logic necessary to navigate this critical process with confidence and scientific rigor.
References
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed Central. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed Central. [Link]
-
How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]
-
Reference Standard Qualification. CURRENTA. [Link]
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Indoles from Anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses. [Link]
-
Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]
-
Reference Standard Materials Program. Intertek. [Link]
-
The ABC's of Reference Standard Management. Eurofins. [Link]
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- 4. CURRENTA: Reference Standard Qualification [currenta.de]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Reference Standard Materials Program [intertek.com]
- 7. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cetjournal.it [cetjournal.it]
- 11. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
ethyl 6-ethoxy-1H-indole-2-carboxylate proper disposal procedures
Executive Summary
This guide provides an operational framework for the safe disposal of Ethyl 6-ethoxy-1H-indole-2-carboxylate , a specific indole ester building block used in medicinal chemistry.[1][2]
While specific Safety Data Sheets (SDS) for this exact derivative are rare, its chemical structure (indole core + ester functionality) dictates that it be treated as a Skin/Eye Irritant and a potential Aquatic Toxin .[3] The protocols below adhere to the "Precautionary Principle," assuming the highest likely hazard class for substituted indoles to ensure personnel safety and regulatory compliance (RCRA/EPA).
Part 1: Chemical Identification & Hazard Profile
Before disposal, verify the material identity to ensure it is not mixed with incompatible oxidizers.
| Property | Data | Operational Implication |
| CAS Number | 26960-62-3 | Use this for waste tagging/manifests.[1][2] |
| Molecular Formula | C₁₃H₁₅NO₃ | Organic waste; combustible.[2] |
| Physical State | Solid (Powder/Crystals) | High risk of dust generation; requires particulate respiratory protection.[2][3] |
| Solubility | Low (Water); High (DMSO, EtOAc) | DO NOT flush down drains.[3] It will precipitate and clog plumbing or contaminate waterways.[2] |
| Hazard Class | Irritant (H315, H319, H335) | Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.[3] |
| Aquatic Toxicity | Suspected (H413/H400) | Zero-tolerance for release into sink/sewer systems.[1][2] |
Part 2: Disposal Decision Matrix (Workflow)
The following logic gate determines the correct waste stream based on the physical state of the material.
Figure 1: Decision Matrix for segregating indole ester waste streams to prevent cross-contamination and minimize disposal costs.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired reagent, excess weighing powder, or spilled solids.[2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.[1][2]
-
Labeling: Attach a hazardous waste tag immediately.[2]
-
Secondary Containment: Place the primary container inside a clear zip-lock bag to prevent label corrosion or external contamination.
-
Storage: Move to the Satellite Accumulation Area (SAA). Store away from strong oxidizers (e.g., nitric acid) to prevent nitration/oxidation reactions that could generate heat.[3]
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, HPLC waste, or dissolved compound.[2][3][8]
-
pH Validation (The Self-Validating Step):
-
Why: Indole esters can hydrolyze in strong acid/base, potentially releasing ethanol and the corresponding indole carboxylic acid, changing the waste profile.[3]
-
Action: Dip a pH strip into the waste.[2] Ensure pH is between 4–10 before adding to a central carboy.[2] If <4 or >10, neutralize or use a separate "Corrosive" waste stream.[3]
-
-
Segregation:
-
Log: Record the volume and estimated concentration on the carboy's log sheet immediately.
Protocol C: Contaminated Debris
Applicability: Weigh boats, pipettes, contaminated gloves.[2][3]
-
Double Bagging: Place items in a clear 4-mil polyethylene bag.
-
Sealing: Twist and tape the neck of the bag (gooseneck seal) to prevent dust release when the bin is compressed.[2]
-
Disposal: Place in the solid hazardous waste drum (often the "Black Bin" or "Yellow Bin" depending on institutional color coding).[2] DO NOT place in regular trash.
Part 4: Emergency Spillage Response
If a spill occurs, rapid containment prevents the light powder from becoming an inhalation hazard.
Figure 2: Operational workflow for containing and cleaning spills.[1][2] Note the restriction on bleach to prevent potential reaction with the indole nitrogen.[2]
Critical Note on Decontamination: Do not use bleach (sodium hypochlorite) immediately.[2] Hypochlorites can react with the indole nitrogen (chlorination), potentially creating unstable N-chloro species.[2] Use simple surfactant (soap) and water for the first pass, then ethanol for the final polish.
Part 5: Regulatory Compliance (RCRA)
In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA).
-
Waste Code Determination:
-
P/U List: This specific CAS is not P or U listed.
-
Characteristic Waste:
-
-
Generator Status: Ensure your lab's monthly generation limits (CESQG, SQG, or LQG) are monitored, as 1 kg of "acute" waste can change your status (though this is not classified as acute).
References
-
United States Environmental Protection Agency (EPA). (2023).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
American Chemical Society (ACS). (2023).[2] Laboratory Waste Management: A Guide for Researchers. Retrieved from [Link][1][2][3]
-
PubChem. (n.d.).[2] Indole-2-carboxylate Analog Safety Data (Ethyl indole-2-carboxylate). Retrieved from [Link][2][3]
Sources
- 1. 175203-82-4|Ethyl 5-(trifluoromethoxy)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. 204915-67-3|Ethyl 5-(2-(dimethylamino)ethoxy)-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. 30933-69-8|Ethyl 4-Bromo-5-methoxy-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. chemat.com.pl [chemat.com.pl]
- 7. 26960-62-3|Ethyl 6-ethoxy-1H-indole-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Environmental Services [republicservices.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
